molecular formula C12H8Br2O B1598264 2,2'-Dibromodiphenyl ether CAS No. 51452-87-0

2,2'-Dibromodiphenyl ether

Cat. No.: B1598264
CAS No.: 51452-87-0
M. Wt: 328 g/mol
InChI Key: JMSKYMHFNWGUJG-UHFFFAOYSA-N
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Description

2,2’-Dibromodiphenyl ether is an organic compound with the chemical formula C12H8Br2O. It belongs to the class of polybrominated diphenyl ethers, which are commonly used as flame retardants. These compounds are known for their ability to inhibit or resist the spread of fire, making them valuable in various industrial applications .

Mechanism of Action

Target of Action

2,2’-Dibromodiphenyl ether, also known as 2,2’-DBDE, is a brominated flame retardant . Its primary targets are organic materials that are prone to combustion, such as plastics and textiles . By incorporating into these materials, 2,2’-DBDE reduces their flammability and increases resistance to fire .

Mode of Action

The mode of action of 2,2’-DBDE is primarily physical rather than biochemical. As a flame retardant, it is mixed with the material during manufacturing and remains physically bound within the material’s matrix . In the event of a fire, 2,2’-DBDE releases bromine atoms, which are effective in interrupting the combustion process .

Biochemical Pathways

The degradation process involves the sequential action of enzymes BphA, BphB, and BphC . BphA converts the compound into a dihydrodiol product, which is then dehydrogenated into 2,3-dihydroxydiphenyl ether by BphB. Finally, BphC decomposes 2,3-dihydroxydiphenyl ether into phenol and 2-pyrone-6-carboxylic acid .

Pharmacokinetics

It has a high molecular weight (328 g/mol) and is predicted to have a density of 1.704 g/cm³ . These properties suggest that if ingested or inhaled, 2,2’-DBDE may have low bioavailability due to its likely poor absorption and distribution.

Result of Action

The primary result of 2,2’-DBDE’s action is the reduction of flammability in materials, thereby increasing their resistance to fire . It’s important to note that 2,2’-dbde is a toxic and environmental pollutant . Its degradation products, if released into the environment, could potentially have harmful effects on wildlife and ecosystems .

Action Environment

The action of 2,2’-DBDE is influenced by environmental factors such as temperature and the presence of other chemicals . For example, the degradation of similar compounds by Phanerochaete chrysosporium was found to be more tolerant in the presence of Cd²⁺ . Additionally, the effectiveness of 2,2’-DBDE as a flame retardant can be influenced by the specific conditions of a fire, such as temperature and oxygen availability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Dibromodiphenyl ether can be synthesized through the bromination of diphenyl ether. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The process is carried out under controlled conditions to ensure the selective bromination at the 2,2’-positions .

Industrial Production Methods: In industrial settings, the production of 2,2’-dibromodiphenyl ether involves large-scale bromination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The final product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Dibromodiphenyl ether undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form dibromodiphenyl ether derivatives with different functional groups.

    Reduction Reactions: The bromine atoms can be reduced to form diphenyl ether.

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of various substituted diphenyl ethers.

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of diphenyl ether.

Scientific Research Applications

2,2’-Dibromodiphenyl ether has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of polybrominated diphenyl ethers in various chemical reactions.

    Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation.

    Medicine: Studied for its potential use in developing flame-retardant materials for medical devices.

    Industry: Widely used as a flame retardant in plastics, textiles, and electronic equipment

Comparison with Similar Compounds

  • 2,3-Dibromodiphenyl ether
  • 2,4-Dibromodiphenyl ether
  • 2,5-Dibromodiphenyl ether
  • 2,6-Dibromodiphenyl ether
  • Decabromodiphenyl ether

Comparison: 2,2’-Dibromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical reactivity and physical properties. Compared to other dibromodiphenyl ethers, it has distinct flame-retardant capabilities and environmental persistence. Decabromodiphenyl ether, for example, is more heavily brominated and has different applications and regulatory considerations .

Biological Activity

2,2'-Dibromodiphenyl ether (DBDPE) is a brominated flame retardant that has garnered attention due to its widespread use and potential biological effects. As a member of the diphenyl ether family, it is structurally similar to other brominated compounds, which have been studied for their toxicity and environmental persistence. This article reviews the biological activity of DBDPE, focusing on its toxicological profile, mechanisms of action, and implications for human health and the environment.

  • Chemical Formula : C₁₂H₈Br₂O
  • Molecular Weight : 295.00 g/mol
  • CAS Number : 84-66-2

Toxicological Profile

DBDPE's biological activity has been investigated through various studies, revealing several key findings regarding its toxicity:

  • Acute Toxicity : DBDPE exhibits low acute toxicity in laboratory animals. Studies indicate that it is not a skin or eye irritant and does not cause skin sensitization .
  • Chronic Effects : Chronic exposure studies have shown that DBDPE can induce liver enlargement and metabolic enzyme induction at relatively low doses in rodents .
  • Developmental Toxicity : Research indicates that exposure during pregnancy can lead to developmental effects in offspring, including neurobehavioral changes and alterations in reproductive organ development . A study on pregnant rats revealed significant effects on thyroid hormone levels, which correlated with developmental issues in pups .
  • Endocrine Disruption : DBDPE has been implicated as an endocrine disruptor. It affects steroidogenic enzyme activity, particularly aromatase (CYP19), which is crucial for estrogen synthesis . This disruption may have implications for reproductive health in both wildlife and humans.
  • Bioaccumulation : DBDPE has shown potential for bioaccumulation in aquatic organisms. A study on crucian carp indicated significant tissue distribution and biotransformation of the compound, raising concerns about its persistence in the food chain .

The mechanisms through which DBDPE exerts its biological effects are still being elucidated. Some proposed mechanisms include:

  • Oxidative Stress : DBDPE may induce oxidative stress in cells, leading to cellular damage and apoptosis.
  • Hormonal Modulation : By interfering with hormonal pathways, particularly those related to thyroid hormones and sex steroids, DBDPE can disrupt normal physiological functions.

Case Study 1: Developmental Impact in Rodents

A study conducted on pregnant rats demonstrated that exposure to DBDPE resulted in decreased thyroxine levels, leading to developmental abnormalities in the offspring. The lowest observed effect level was at a dose of 0.06 mg/kg body weight .

Case Study 2: Aquatic Toxicity

Research on crucian carp highlighted the bioaccumulation potential of DBDPE. The study found significant tissue concentrations after exposure, suggesting risks not only to fish but also to predators higher up the food chain .

Data Tables

StudyOrganismFindingsReference
Chronic ToxicityRatsLiver enlargement at low doses
Developmental ToxicityRatsNeurobehavioral changes in offspring
BioaccumulationCrucian CarpSignificant tissue distribution of DBDPE

Properties

IUPAC Name

1-bromo-2-(2-bromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2O/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSKYMHFNWGUJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=CC=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60879850
Record name BDE-4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51452-87-0
Record name 2,2'-Dibromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051452870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-DIBROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4YZU58K4B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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